
Ethyl 2-formylcinnamate
Overview
Description
Ethyl 2-formylcinnamate: is an organic compound with the molecular formula C12H12O3. It is an ester derivative of cinnamic acid, characterized by the presence of a formyl group at the second position of the cinnamate structure. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 2-formylcinnamate can be synthesized through several methods. One common method involves the reaction of 2-bromobenzaldehyde with ethyl acrylate in the presence of a palladium catalyst and potassium carbonate in N,N-dimethylformamide at 100°C under an inert atmosphere . Another method involves the condensation of ethyl acetate and benzaldehyde in the presence of sodium .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-formylcinnamate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid group.
Reduction: The formyl group can be reduced to an alcohol group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under basic or acidic conditions.
Major Products:
Oxidation: Ethyl 2-carboxycinnamate.
Reduction: Ethyl 2-hydroxycinnamate.
Substitution: Various substituted cinnamate derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-formylcinnamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential antimicrobial properties.
Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-formylcinnamate involves its interaction with specific molecular targets. In antimicrobial applications, it interacts with the cell membrane and cell wall components of microorganisms, leading to their disruption and subsequent cell death . The formyl group plays a crucial role in these interactions, enhancing the compound’s biological activity.
Comparison with Similar Compounds
Ethyl cinnamate: Lacks the formyl group, making it less reactive in certain chemical reactions.
Methyl cinnamate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-formylcinnamate: Has the formyl group at the fourth position instead of the second position.
Uniqueness: Ethyl 2-formylcinnamate is unique due to the presence of the formyl group at the second position, which significantly influences its reactivity and biological activity. This structural feature distinguishes it from other cinnamate derivatives and enhances its utility in various applications.
Biological Activity
Ethyl 2-formylcinnamate is an organic compound derived from cinnamic acid, characterized by a formyl group at the second position. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C₁₂H₁₂O₃. Its structure includes an ethyl ester and a formyl group, which contribute to its unique reactivity compared to other cinnamate derivatives. The presence of the formyl group enhances its potential interactions with biological targets.
The biological activity of this compound is believed to involve several mechanisms:
- Antimicrobial Activity : Similar compounds have shown effectiveness against various pathogens by disrupting cell membrane integrity and inhibiting cell wall synthesis. It is suggested that this compound may interact with ergosterol in fungal membranes, leading to cell lysis .
- Anticancer Properties : Research indicates that derivatives of cinnamic acid can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. This compound may exert similar effects, although specific studies are still required to elucidate its precise mechanisms .
Biological Activity Data
The following table summarizes key findings related to the biological activities of this compound and related compounds:
Activity | Mechanism | Reference |
---|---|---|
Antimicrobial | Disruption of cell membranes | |
Anticancer | Induction of apoptosis and cell cycle arrest | |
Anti-inflammatory | Inhibition of pro-inflammatory cytokines | |
Antioxidant | Scavenging free radicals |
Antimicrobial Activity
A study assessed the antimicrobial properties of this compound against various bacterial strains. The compound demonstrated significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a natural preservative or therapeutic agent .
Anticancer Evaluation
In vitro studies have shown that this compound can inhibit the growth of several cancer cell lines, including breast and colon cancer cells. The compound induced apoptosis in these cells, as evidenced by increased caspase activity and DNA fragmentation assays . Further research is needed to explore its efficacy in vivo.
Pharmacokinetics
Pharmacokinetic studies indicate that the absorption and metabolism of this compound may vary based on dosage and administration route. Understanding these parameters is crucial for optimizing therapeutic applications. The compound's stability under physiological conditions also plays a role in its bioavailability .
Properties
IUPAC Name |
ethyl (E)-3-(2-formylphenyl)prop-2-enoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-2-15-12(14)8-7-10-5-3-4-6-11(10)9-13/h3-9H,2H2,1H3/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTQRPRCIESSITI-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=CC=C1C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=CC=C1C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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